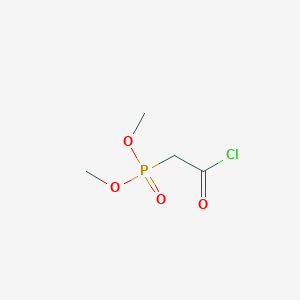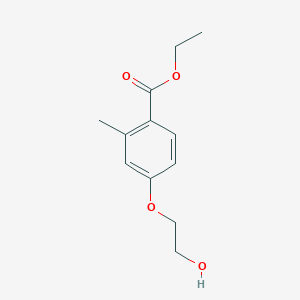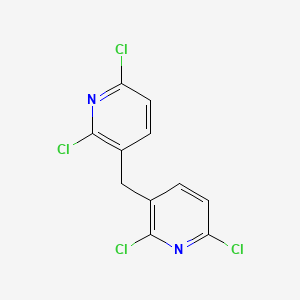
3,3'-Methylenebis(2,6-dichloropyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis(2,6-dichloropyridine) is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two pyridine rings, each substituted with chlorine atoms at the 2 and 6 positions, and connected by a methylene bridge at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2,6-dichloropyridine) typically involves the reaction of 2,6-dichloropyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyridine rings. The general reaction scheme is as follows:
[ 2 , \text{C}_5\text{H}_3\text{Cl}_2\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{11}\text{H}_6\text{Cl}_4\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, the production of 3,3’-Methylenebis(2,6-dichloropyridine) can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis(2,6-dichloropyridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding dihydropyridine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis(2,6-dichloropyridine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis(2,6-dichloropyridine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 3,3’-Methylenebis(2,6-dichloropyridine).
3,6-Dichloropyridine-2-carboxylic acid: Another chloropyridine derivative with different substitution patterns.
2,6-Dichloropyridine N-oxide: An oxidized form of 2,6-dichloropyridine.
Uniqueness
3,3’-Methylenebis(2,6-dichloropyridine) is unique due to its methylene-bridged structure, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives
Propiedades
Número CAS |
112170-41-9 |
|---|---|
Fórmula molecular |
C11H6Cl4N2 |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
2,6-dichloro-3-[(2,6-dichloropyridin-3-yl)methyl]pyridine |
InChI |
InChI=1S/C11H6Cl4N2/c12-8-3-1-6(10(14)16-8)5-7-2-4-9(13)17-11(7)15/h1-4H,5H2 |
Clave InChI |
NBBMTNWJFVKVRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1CC2=C(N=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)
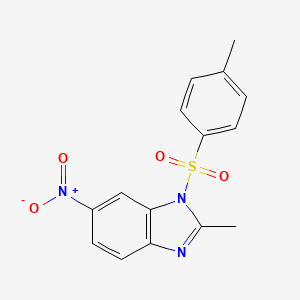
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
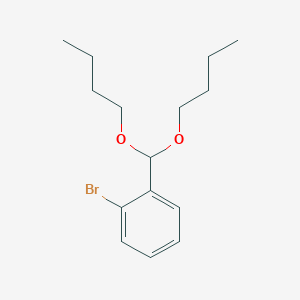
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
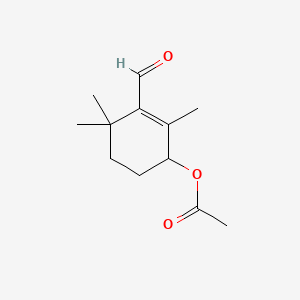
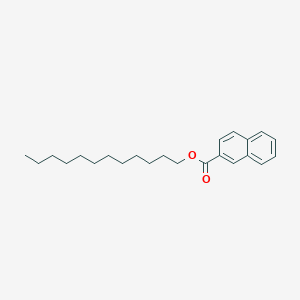
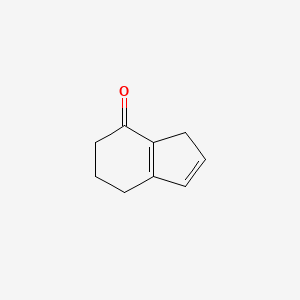
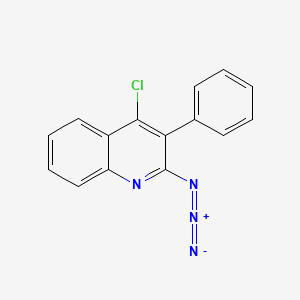
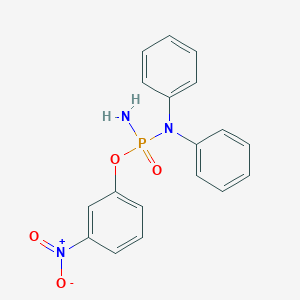
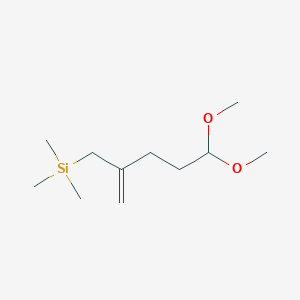
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
